BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Genotoxicity of Food Black 1: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Food black 1

Cat. No.: B12511822

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro genotoxicity studies
conducted on the synthetic food colorant Food Black 1, also known as Brilliant Black BN (E
151). The document summarizes key quantitative data, details experimental methodologies of
pivotal studies, and visualizes experimental workflows and relevant signaling pathways to offer
a thorough understanding of the genotoxic potential of this widely used food additive.

Executive Summary

Food Black 1, a bis-azo dye, has been the subject of various in vitro genotoxicity
assessments, yielding a mix of positive and negative results. Studies utilizing the micronucleus
and Comet assays on human lymphocytes have indicated a potential for genotoxicity at higher
concentrations. Conversely, bacterial reverse mutation assays (Ames test) and DNA repair
assays in rat hepatocytes have returned negative results. Regulatory bodies, such as the
European Food Safety Authority (EFSA), have acknowledged the positive in vitro findings but
have concluded that, based on the overall weight of evidence including negative long-term
carcinogenicity studies, Food Black 1 is not a concern for carcinogenicity. This guide delves
into the specifics of these contrasting findings to provide a clear and data-driven perspective.

Data Presentation: Summary of Quantitative
Findings
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The following tables summarize the quantitative data from key in vitro genotoxicity studies on
Food Black 1.

Table 1: Positive Genotoxicity Findings for Food Black 1

Concentration

Assay Test System s Tested Key Findings Reference
(ng/mL)
Statistically
significant ]
) Human ) ] Macioszek &
Micronucleus , increase in _
peripheral blood 8.67, 86.7, 867 ] Kononowicz,
Assay micronucleus
lymphocytes 2004
frequency at 867
pg/mL.
Dose-dependent ]
Human ] ] Macioszek &
Comet Assay ] increase in DNA )
) peripheral blood 8.67, 86.7, 867 ] Kononowicz,
(Alkaline) damage (tail
lymphocytes 2004
moment).
Statistically
significant, dose-
dependent )
Comet Assay Human sperm 50, 100, 200, ) ] Durnali et al.,
i increase in DNA
(Alkaline) cells 500 ) 2015
fragmentation at
200 and 500
pg/mL.

Table 2: Negative Genotoxicity Findings for Food Black

1
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Concentration

Assay Test System Key Findings Reference
s Tested
) Salmonella No evidence of
Bacterial I N o : :
typhimurium Not specified in mutagenicity with  (Mentioned in
Reverse ] ) ] )
) strains TA98, available or without Durnali et al.,
Mutation Assay )
TA100, TA1535, abstracts metabolic 2015)
(Ames Test) o
TA1537, TA1538 activation.
DNA Repair . .
) No induction of
Assay Rat primary Up to 1000 Kornbrust &
unscheduled
(Unscheduled hepatocytes pg/mL ) Barfknecht, 1985
) DNA synthesis.
DNA Synthesis)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Micronucleus Assay (as per Macioszek & Kononowicz,
2004)

o Test System: Human peripheral blood lymphocytes obtained from healthy donors.

e Culture Conditions: Lymphocytes were cultured in RPMI-1640 medium supplemented with
20% fetal bovine serum, antibiotics, and phytohemagglutinin to stimulate cell division.

o Treatment: Cultures were treated with Food Black 1 at concentrations of 8.67, 86.7, and 867
pg/mL. A positive control (Diepoxybutane) and a negative control (culture medium) were run
in parallel.

e Micronucleus Induction: Cytochalasin B (6 pg/mL) was added to the cultures to block
cytokinesis, allowing for the accumulation of binucleated cells.

» Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and
dropped onto microscope slides. The slides were then stained with Giemsa.
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e Scoring: The frequency of micronuclei was scored in 1000 binucleated cells per
concentration.

Comet Assay (as per Macioszek & Kononowicz, 2004)

o Test System: Human peripheral blood lymphocytes.

o Treatment: Lymphocytes were exposed to Food Black 1 at concentrations of 8.67, 86.7, and
867 pg/mL for 2 hours.

o Cell Embedding: Treated cells were mixed with low melting point agarose and layered onto a
microscope slide pre-coated with normal melting point agarose.

e Lysis: The slides were immersed in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10
mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO) to remove cell membranes and
proteins, leaving behind nucleoids.

o Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber
with an alkaline buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20 minutes to allow for
DNA unwinding. Electrophoresis was then carried out at 25 V and 300 mA for 20 minutes.

e Staining and Analysis: Slides were neutralized, stained with a fluorescent dye (e.g., ethidium
bromide), and examined under a fluorescence microscope. The extent of DNA migration
(comet tail) was quantified using image analysis software to determine the tail moment.

Bacterial Reverse Mutation Assay (Ames Test) - General
Protocol

o Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537, TA1538) that are auxotrophic for histidine, meaning they cannot produce this
essential amino acid.

e Metabolic Activation: The assay is conducted both with and without an exogenous metabolic
activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

e Procedure: The tester strains are exposed to various concentrations of Food Black 1 on a
minimal agar medium lacking histidine.
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» Endpoint: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria,
allowing them to synthesize their own histidine and form visible colonies. The number of
revertant colonies is counted and compared to the spontaneous reversion rate in the
negative control.

DNA Repair Assay (Unscheduled DNA Synthesis - UDS)
(as per Kornbrust & Barfknecht, 1985)

o Test System: Primary cultures of rat hepatocytes.

e Procedure: Hepatocytes were exposed to various concentrations of Food Black 1 in the
presence of tritiated thymidine ([*H]TdR).

» Endpoint: If the test substance damages DNA, the cells will initiate DNA repair, which
involves the incorporation of [*H]TdR into the DNA outside of the normal S-phase of the cell
cycle. This unscheduled DNA synthesis is quantified by autoradiography as the number of
silver grains over the nucleus. An increase in the net grain count per nucleus indicates a
positive result.

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to
the in vitro genotoxicity testing of Food Black 1.
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Workflow for the In Vitro Micronucleus Assay.
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Workflow for the Alkaline Comet Assay.
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Generalized Genotoxicity Pathway for Azo Dyes.
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Discussion and Conclusion

The in vitro genotoxicity profile of Food Black 1 is complex, with positive findings in
mammalian cell assays that assess chromosomal damage and DNA strand breaks, and
negative results in bacterial mutagenicity and DNA repair assays. The positive results in the
micronucleus and Comet assays suggest that at high concentrations, Food Black 1 or its
metabolites can induce clastogenic and/or aneugenic effects and DNA damage in human cells.

[1]

The negative Ames test results indicate that Food Black 1 is not a bacterial mutagen, either
directly or after metabolic activation. The absence of unscheduled DNA synthesis in rat
hepatocytes suggests that it does not induce DNA damage that is repaired by the nucleotide
excision repair pathway in these cells.

The discrepancy in results across different assays may be attributed to several factors,
including differences in the metabolic capabilities of the test systems, the specific endpoints
measured, and the sensitivity of each assay to different types of DNA damage. The
genotoxicity of azo dyes is often linked to their metabolic reduction to aromatic amines, which
can then be further metabolized to reactive electrophiles that bind to DNA.[1] It is possible that
the human lymphocytes in the positive studies have a different metabolic capacity for Food
Black 1 compared to the bacterial strains or rat hepatocytes used in the negative studies.

From a regulatory standpoint, the European Food Safety Authority has concluded that while
there is evidence of in vitro genotoxicity, the lack of genotoxicity and carcinogenicity in in vivo
studies provides confidence in the safety of Food Black 1 at current acceptable daily intake
levels. This highlights the importance of considering the full toxicological profile, including in
vivo data, when assessing the overall risk of a substance.

This technical guide provides a consolidated resource for researchers and professionals in the
field, summarizing the current state of knowledge on the in vitro genotoxicity of Food Black 1
and offering detailed insights into the methodologies used to evaluate its safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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